3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid
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Overview
Description
“3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid” is a chemical compound with the molecular formula C13H12O5 and a molecular weight of 248.23 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10O5/c1-6-8-3-2-7 (13)4-10 (8)17-12 (16)9 (6)5-11 (14)15/h2-4,13H,5H2,1H3, (H,14,15) and the InChI key is OOGKDHCQSZAEQI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid and is stored in a sealed, dry environment, preferably in a freezer under -20°C .Scientific Research Applications
Synthesis and Chemical Reactions
The design and synthesis of thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) acetic acid are notable for their potential antibacterial activity. The synthesis involves the reaction of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester with ethyl bromoacetate, yielding various intermediates and final products intended for antibacterial screening against both Gram-positive and Gram-negative bacteria (Čačić, Molnar, Balić, Draca, Rajković, 2009).
Another study focused on the synthesis and antimicrobial activity of derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, showcasing a series of Schiff's bases and other compounds with potential antimicrobial effects. This research highlights the versatility of coumarin derivatives in generating pharmacologically active agents (Čačić, Trkovnik, Čačić, Has-Schon, 2006).
Antibacterial and Antineoplastic Activities
The synthesis of aromatic carbamates derivatives with a chromen-2-one fragment and their potential antibacterial and antineoplastic activities underscore the significance of coumarin derivatives in medicinal chemistry. These compounds are synthesized through various chemical reactions, providing a pathway for the development of new therapeutic agents with potential activity against cancer cells and bacterial infections (Velikorodov, Ionova, Melent’eva, Stepkina, Starikova, 2014).
Antioxidant Properties
Investigations into the antioxidant properties of new 4-hydroxycoumarin derivatives reveal their potential in combating oxidative stress. The study measures the activity of four derivatives, identifying compounds with significant scavenger activity at higher concentrations. This research contributes to the understanding of coumarin derivatives as potent antioxidants, which could be beneficial in preventing or treating diseases associated with oxidative damage (Stanchev, Hadjimitova, Traykov, Boyanov, Manolov, 2009).
Safety And Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
properties
IUPAC Name |
3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-7-9-3-2-8(14)6-11(9)18-13(17)10(7)4-5-12(15)16/h2-3,6,14H,4-5H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGDSAVPKKKVDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415489 |
Source
|
Record name | 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid | |
CAS RN |
5852-06-2 |
Source
|
Record name | 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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